molecular formula C14H19N3O2 B4386601 N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea

N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea

Cat. No. B4386601
M. Wt: 261.32 g/mol
InChI Key: JLHLPVBVNVSIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea, commonly known as MEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEU is a synthetic compound that belongs to the class of urea derivatives. It possesses unique biochemical and physiological properties that make it an attractive compound for scientific research.

Mechanism of Action

The mechanism of action of MEU is not fully understood, but studies have shown that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. MEU has also been shown to inhibit the expression of various oncogenes and increase the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
MEU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. MEU has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MEU in lab experiments is its potent anticancer activity, which makes it an attractive compound for studying cancer biology. MEU is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MEU in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on MEU. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective anticancer and anti-inflammatory agents. Another area of research is to study the potential use of MEU in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and toxicity of MEU in humans, which will be critical for its potential use as a therapeutic agent.

Scientific Research Applications

MEU has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its anticancer properties. Studies have shown that MEU exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MEU has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-17(2)14(18)15-7-6-10-9-16-13-5-4-11(19-3)8-12(10)13/h4-5,8-9,16H,6-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHLPVBVNVSIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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